2-(Furan-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(Furan-3-yl)ethan-1-amine hydrochloride is an organic compound with the chemical formula C6H10ClNO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an amine group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)ethan-1-amine hydrochloride typically involves the reaction of furan-3-carboxaldehyde with ethylamine. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. The reaction conditions usually involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The amine group can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: 2-(Furan-3-yl)ethane.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-(Furan-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)ethan-1-amine hydrochloride
- 2-(Thiophen-3-yl)ethan-1-amine hydrochloride
- 2-(Pyridin-3-yl)ethan-1-amine hydrochloride
Uniqueness
2-(Furan-3-yl)ethan-1-amine hydrochloride is unique due to the position of the furan ring and the specific arrangement of the functional groups. This configuration imparts distinct chemical properties and reactivity compared to its analogs. The presence of the furan ring also contributes to its aromaticity and potential for π-π interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(furan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVNWMVTRPXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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